

Surface Modification with Amino-PEG9-Boc:

Application Notes and Protocols

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Compound of Interest		
Compound Name:	Amino-PEG9-Boc	
Cat. No.:	B605476	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG9-Boc is a heterobifunctional polyethylene glycol (PEG) linker that is instrumental in the fields of bioconjugation, drug delivery, and surface modification. This linker possesses a terminal amine group and a Boc-protected amine, separated by a 9-unit polyethylene glycol chain. The hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous environments and reduces non-specific protein adsorption, a critical factor in the development of biocompatible materials and targeted drug delivery systems.[1][2] The Boc (tert-butyloxycarbonyl) protecting group allows for a sequential and controlled conjugation strategy, where the free amine can be reacted first, followed by the deprotection of the Boc group to reveal a second primary amine for further functionalization.[3][4]

These application notes provide detailed protocols for the use of **Amino-PEG9-Boc** in surface modification, quantitative data to guide experimental design, and visualizations of the underlying workflows and principles.

Properties of Amino-PEG9-Boc



Property	Value	Reference
Molecular Formula	C25H52N2O11	[5]
Molecular Weight	556.69 g/mol	[5]
Appearance	Oil	[5]
Solubility	Soluble in DCM, THF, Acetonitrile, DMF, and DMSO	[5]

Applications in Surface Modification

The unique structure of **Amino-PEG9-Boc** makes it a versatile tool for the functionalization of surfaces such as nanoparticles, microfluidic chips, and biosensors.[3] Key applications include:

- Reduction of Non-Specific Binding: The hydrophilic PEG chains form a barrier that minimizes
 the adsorption of unwanted proteins and cells, enhancing the signal-to-noise ratio in
 diagnostic assays and improving the in vivo performance of nanoparticles.[6]
- Biomolecule Immobilization: The terminal amine groups (one free and one revealed after Boc deprotection) serve as anchor points for the covalent attachment of proteins, peptides, antibodies, or nucleic acids.[1]
- Drug Delivery: Surface modification of drug carriers with **Amino-PEG9-Boc** can improve their pharmacokinetic profiles by increasing circulation time and reducing immunogenicity.[1]

Experimental Protocols

Protocol 1: Immobilization of Amino-PEG9-Boc onto a Carboxylated Surface

This protocol describes the covalent attachment of **Amino-PEG9-Boc** to a surface functionalized with carboxylic acid groups using EDC/NHS chemistry.

Materials:

 Carboxylated substrate (e.g., self-assembled monolayer on gold, carboxylated nanoparticles)



Amino-PEG9-Boc

- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M ethanolamine, pH 8.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Deionized (DI) water

Procedure:

- Prepare Amino-PEG9-Boc Solution: Dissolve Amino-PEG9-Boc in anhydrous DMF or DMSO to a final concentration of 10-50 mg/mL.
- Surface Activation:
 - Wash the carboxylated surface with DI water.
 - Prepare a fresh solution of EDC (e.g., 2 mM) and NHS (e.g., 5 mM) in Activation Buffer.
 - Immerse the carboxylated surface in the EDC/NHS solution and incubate for 15-30 minutes at room temperature with gentle agitation.
- Washing: Wash the activated surface thoroughly with Activation Buffer and then Coupling Buffer to remove excess EDC and NHS.
- Coupling of Amino-PEG9-Boc:
 - Immediately add the Amino-PEG9-Boc solution to the activated surface.
 - Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.



- Washing: Wash the surface with Coupling Buffer and then DI water to remove any noncovalently bound Amino-PEG9-Boc.
- Quenching: Immerse the surface in Quenching Buffer for 15-30 minutes at room temperature to block any unreacted NHS-ester groups.
- Final Washing: Wash the surface extensively with DI water and dry under a stream of nitrogen.

Protocol 2: Boc Deprotection of Surface-Immobilized Amino-PEG9-Boc

This protocol outlines the removal of the Boc protecting group to expose a free primary amine for subsequent conjugation.

Materials:

- Amino-PEG9-Boc functionalized surface
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Neutralization Buffer: 5% (v/v) Diisopropylethylamine (DIPEA) in DCM
- DI water

Procedure:

- Deprotection Solution: Prepare a solution of 25-50% TFA in DCM.[8] Handle TFA in a fume hood with appropriate personal protective equipment.
- Deprotection Reaction: Immerse the Amino-PEG9-Boc functionalized surface in the TFA/DCM solution for 30-60 minutes at room temperature.[9]
- Washing: Wash the surface thoroughly with DCM to remove TFA and the cleaved Boc groups.



- Neutralization: Immerse the surface in Neutralization Buffer for 5-10 minutes to neutralize any residual TFA.
- Final Washing: Wash the surface with DCM, followed by DI water, and dry under a stream of nitrogen. The surface now presents a free amine and is ready for the second conjugation step.

Quantitative Data and Characterization

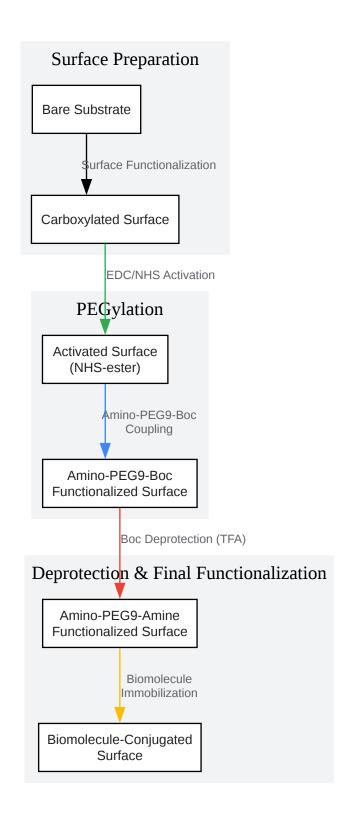
The success of surface modification can be assessed using various analytical techniques. The following table provides typical values that can be expected.



Parameter	Technique	Typical Value/Observation	Reference
Boc Deprotection Efficiency	X-ray Photoelectron Spectroscopy (XPS)	Disappearance of the N 1s peak associated with the Boc group.	[10][11]
Water Contact Angle (Pre-PEGylation)	Contact Angle Goniometry	Dependent on the substrate material (e.g., ~110° for hydrophobic surfaces).	[12]
Water Contact Angle (Post-PEGylation)	Contact Angle Goniometry	Significant decrease in contact angle (e.g., to 30-60°), indicating increased hydrophilicity.	[13][14]
PEG Grafting Density	X-ray Photoelectron Spectroscopy (XPS), Quartz Crystal Microbalance (QCM)	0.1 - 1.0 PEG chains/nm², depending on PEG size and reaction conditions.	[15][16]
Protein Adsorption (Post-PEGylation)	Ellipsometry, Surface Plasmon Resonance (SPR), Fluorescence Microscopy	>90% reduction in non-specific protein adsorption compared to the unmodified surface.	[3][6]
Immobilized Protein Concentration	Fluorescence Quantification	pmol/cm² to fmol/cm², depending on the protein and surface density of active sites.	[17][18]

Visualizations

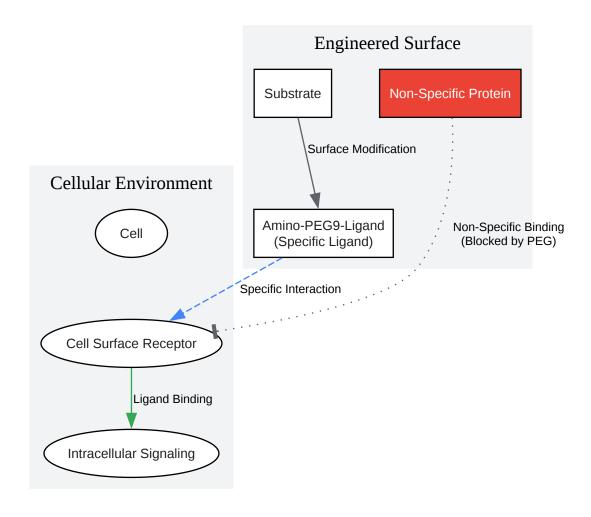




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Caption: Workflow for surface modification using **Amino-PEG9-Boc**.





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Caption: Logic of specific cell signaling using a PEGylated surface.

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